molecular formula C9H11NO B3178721 2,4-Dimethylbenzamide CAS No. 73258-94-3

2,4-Dimethylbenzamide

Cat. No.: B3178721
CAS No.: 73258-94-3
M. Wt: 149.19 g/mol
InChI Key: GWLFXUUYBRACSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO It is a derivative of benzamide, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring

Biochemical Analysis

Biochemical Properties

2,4-Dimethylbenzamide interacts with various enzymes, proteins, and other biomolecules. As an amide, it has a nitrogen atom bonded to a carbonyl carbon atom, which is a common structure in many biochemical compounds . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true for chemical compounds that threshold effects can be observed, and toxic or adverse effects can occur at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dimethylbenzoic acid, while reduction could produce 2,4-dimethylbenzylamine .

Scientific Research Applications

2,4-Dimethylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dimethylbenzamide include other benzamide derivatives such as:

  • N,N-Dimethylbenzamide
  • 2,6-Dimethylbenzamide
  • 3,4-Dimethylbenzamide

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to other dimethylbenzamides .

Properties

IUPAC Name

2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFXUUYBRACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511770
Record name 2,4-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73258-94-3
Record name 2,4-Dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Saturated with anhydrous ammonia, a solution of 50 g (0.3 mole) of 2,4-dimethylbenzoyl chloride and 500 ml of AR chloroform, while maintaining a temperature of 15°. Stirred for 20 min., then filtered, washed with cold distilled water and oven-dried at 60° to give 29.1 g, m.p. 184°-186°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.